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Introduction
NEO2734 (also known as EP31670) is a novel, first-in-class, orally active small molecule that

functions as a dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of

proteins and the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP)

and E1A binding protein p300.[1][2] Epigenetic dysregulation is a hallmark of many cancers,

including hematological malignancies, where aberrant transcriptional programs drive

oncogenesis and cell survival.[3][4] By simultaneously targeting two distinct but complementary

classes of epigenetic regulators—BET proteins ("readers" of histone acetylation) and

CBP/p300 ("writers" of histone acetylation)—NEO2734 offers a potent therapeutic strategy to

disrupt these oncogenic pathways.[5] Preclinical evidence has demonstrated significant

antitumor activity for NEO2734 in a range of hematological cancers, particularly lymphomas

and leukemias, positioning it as a promising agent for clinical investigation.

Core Mechanism of Action
NEO2734 exerts its antitumor effects by binding with high affinity to the bromodomains of both

BET proteins (BRD2, BRD3, BRD4) and the CBP/p300 coactivators. In normal cellular function,

CBP/p300 acetylates histone proteins, creating binding sites for BET proteins. This interaction

is crucial for the recruitment of the transcriptional machinery to specific gene promoters,

leading to the expression of target genes. Many of these target genes, such as MYC and

BCL2, are critical drivers of proliferation and survival in cancer cells.
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By competitively inhibiting the bromodomains of both protein families, NEO2734 effectively

evicts them from chromatin, leading to a significant reduction in the transcription of key

oncogenes. This dual inhibition results in a more profound and durable suppression of

oncogenic signaling compared to single-agent inhibitors targeting either BET or CBP/p300

alone. The downstream consequences of this transcriptional reprogramming include the

induction of G1-phase cell cycle arrest and apoptosis in malignant cells.
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Caption: Dual inhibition of CBP/p300 and BET proteins by NEO2734 disrupts oncogene
transcription.

Quantitative Preclinical Data
The potency of NEO2734 has been quantified through various preclinical assays, highlighting

its high-affinity binding to its targets and its robust antiproliferative effects across a range of

hematological cancer cell lines.

Table 1: Binding Affinity of NEO2734
This table summarizes the dissociation constants (Kd) of NEO2734 for the bromodomains of

key BET and CBP/p300 proteins, indicating the high-affinity binding of the compound to its

intended targets.

Target Protein Dissociation Constant (Kd) Reference

BRD4 6 nM

CBP 19 nM

EP300 (p300) 31 nM

BRD2 Single-digit nM range

BRD3 Single-digit nM range

Table 2: In Vitro Antiproliferative Activity of NEO2734 in
Hematological Malignancies
This table presents the median half-maximal inhibitory concentrations (IC50) of NEO2734 in

various hematological malignancy cell line panels, demonstrating its potent cytotoxic and

antiproliferative effects.
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Malignancy Type Cell Lines Median IC50 Reference

Leukemia
Panel of leukemia cell

lines
280 nM

Lymphoma
Panel of lymphoma

cell lines
300 nM

Diffuse Large B-Cell

Lymphoma (DLBCL)
27 DLBCL cell lines 157 nM

Preclinical Efficacy in Hematological Malignancies
In Vitro Studies
NEO2734 has demonstrated potent single-agent activity in a broad panel of cancer cell lines,

with hematological malignancies showing particular sensitivity. Studies have consistently

shown that NEO2734 is more effective than inhibitors targeting only BET or CBP/p300.

Acute Myeloid Leukemia (AML): In AML cell lines, NEO2734 treatment efficiently reduces

cell viability by inducing apoptosis. This is accompanied by a significant downregulation of

both mRNA and protein levels of the oncoproteins c-Myc and Bcl2. In some AML contexts

where Bcl2 levels are not affected, NEO2734 has been shown to reduce levels of the anti-

apoptotic protein MCL1. Furthermore, treatment leads to a G1-phase cell cycle arrest.

Lymphoma: In a panel of 27 Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, NEO2734
showed significant antitumor activity, with a median IC50 of 157 nM. Cell lines of the

Activated B-Cell-like (ABC) subtype were found to be more sensitive than the Germinal

Center B-cell-like (GCB) subtype. Similar to its effects in AML, NEO2734 reduces MYC

protein levels in DLBCL cells.

Combination Therapy: In DLBCL cell lines resistant to NEO2734, higher expression of BCL2

was identified as a key resistance mechanism. The combination of NEO2734 with the BCL2

inhibitor venetoclax was shown to be synergistic in these resistant cell lines, suggesting a

powerful combination strategy.
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Caption: Synergistic effect of combining NEO2734 and a BCL2 inhibitor in resistant cells.

In Vivo Studies
The antitumor activity of NEO2734 has been confirmed in multiple in vivo models of

hematological malignancies.

AML Xenograft Models: In a standard AML xenograft mouse model using MV4;11 cells, daily

oral dosing of NEO2734 efficiently inhibited tumor growth. More significantly, in a patient-

derived xenograft (PDX) mouse model, NEO2734 treatment not only reduced leukemic
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engraftment but also eliminated leukemic stem and progenitor cells. When combined with

standard chemotherapy, NEO2734 demonstrated an additive therapeutic effect.

Lymphoma Xenograft Models: NEO2734 has also shown in vivo antitumor activity in

lymphoma models, consistent with the efficacy reported for single-agent BET inhibitors in

similar models.

Clinical Development
Based on its promising preclinical profile, NEO2734 (EP31670) has advanced into clinical trials.

A Phase 1, first-in-human, open-label, dose-escalation study (NCT05488548) is currently

underway. The study aims to assess the safety, tolerability, and determine the maximum

tolerated dose of orally administered NEO2734. The trial is enrolling patients with advanced

solid tumors and certain hematological malignancies, including Chronic Myelomonocytic

Leukemia (CMML) and Myelofibrosis (MF).

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are summaries of key experimental protocols used in the evaluation of NEO2734.

In Vitro Drug Preparation and Cell Treatment
For in vitro and ex vivo experiments, NEO2734 is typically dissolved in dimethyl sulfoxide

(DMSO) to create a high-concentration stock solution (e.g., 10 mM), which is stored at -20°C.

For cell treatments, this stock is diluted in cell culture medium to the desired final

concentrations. Control cells are treated with an equivalent concentration of DMSO.

Cell Viability and Apoptosis Assays
Cell Viability (MTT Assay): AML cell lines are incubated with increasing concentrations of

NEO2734 for 96 hours. Cell viability is then measured using an MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) assay, where absorbance is quantified relative to

untreated controls.

Apoptosis (Annexin-V/7-AAD Staining): To quantify apoptosis, cells are treated with

NEO2734 and then stained with fluorescently labeled Annexin-V (which binds to

phosphatidylserine on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a
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viability dye). The percentage of apoptotic cells (Annexin-V positive) is determined by flow

cytometry.

Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qRT-PCR): Cells are treated with NEO2734 for a specified time

(e.g., 2-6 hours). Total RNA is extracted using TRIzol reagent, and reverse transcription is

performed. qRT-PCR is then used with SYBR Green chemistry to measure the relative

mRNA expression levels of target genes like c-Myc and Bcl2.

Immunoblotting (Western Blot): Protein is extracted from treated cells using a lysis reagent

(e.g., M-PER). Proteins are separated by size via SDS-PAGE and transferred to a

membrane. The membrane is incubated with primary antibodies against target proteins (e.g.,

MYC, BCL2, MCL1) and a loading control (e.g., GAPDH), followed by incubation with a

secondary antibody. Protein bands are then visualized.

In Vivo Xenograft Studies
The following workflow outlines a typical patient-derived xenograft (PDX) model for assessing

the in vivo efficacy of NEO2734 in AML.
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Caption: Experimental workflow for an AML patient-derived xenograft (PDX) mouse model.
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Drug Formulation: For oral administration in vivo, NEO2734 is dissolved in a vehicle such as

40% polyethylene glycol (PEG400) in distilled water. The formulation is prepared fresh and

sonicated to ensure complete dissolution.

Conclusion
NEO2734 is a potent dual inhibitor of BET and CBP/p300 with compelling preclinical activity in

a variety of hematological malignancies. Its unique mechanism of simultaneously targeting

epigenetic "readers" and "writers" leads to robust suppression of critical oncogenic pathways

driven by MYC and BCL2 family proteins. In vivo studies have confirmed its ability to inhibit

tumor growth and eradicate leukemic stem cells, providing a strong rationale for its ongoing

clinical development. Future research will focus on elucidating biomarkers of response and

resistance and exploring rational combination strategies, such as with BCL2 inhibitors, to

further enhance its therapeutic potential for patients with hematological cancers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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